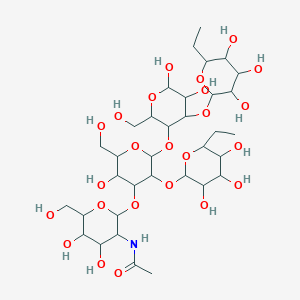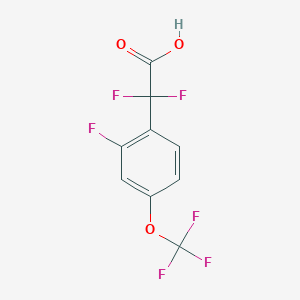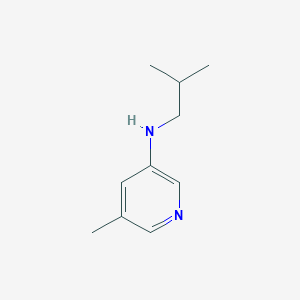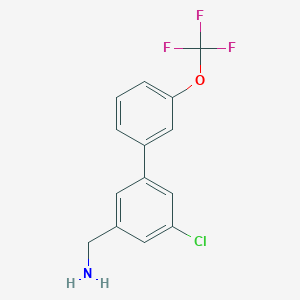
3-Pyridineacetaldehyde,a-oxo-,3-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridineacetaldehyde,a-oxo-, 3-oxime is a chemical compound with the molecular formula C7H6N2O2 It is known for its unique structure, which includes a pyridine ring, an aldehyde group, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineacetaldehyde,a-oxo-, 3-oxime typically involves the reaction of pyridineacetaldehyde with hydroxylamine. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the oxime group. The process can be summarized as follows:
Starting Material: Pyridineacetaldehyde
Reagent: Hydroxylamine
Catalyst: Acidic or basic catalyst
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 3-Pyridineacetaldehyde,a-oxo-, 3-oxime are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridineacetaldehyde,a-oxo-, 3-oxime undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxime group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of pyridineacetaldehyde amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Pyridineacetaldehyde,a-oxo-, 3-oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Pyridineacetaldehyde,a-oxo-, 3-oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the aldehyde group can react with nucleophiles, leading to the formation of covalent bonds with biomolecules.
Comparaison Avec Des Composés Similaires
3-Pyridineacetaldehyde,a-oxo-, 3-oxime can be compared with other similar compounds, such as:
Pyridinecarboxaldehyde oxime: Similar structure but lacks the additional oxo group.
Pyridineacetaldehyde: Lacks the oxime group, leading to different reactivity and applications.
Pyridinecarboxylic acids: Result from the oxidation of 3-Pyridineacetaldehyde,a-oxo-, 3-oxime and have different chemical properties.
Propriétés
Numéro CAS |
67475-16-5 |
|---|---|
Formule moléculaire |
C7H6N2O2 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(2E)-2-hydroxyimino-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C7H6N2O2/c10-7(5-9-11)6-2-1-3-8-4-6/h1-5,11H/b9-5+ |
Clé InChI |
MAZUXGSAOIEIIG-WEVVVXLNSA-N |
SMILES isomérique |
C1=CC(=CN=C1)C(=O)/C=N/O |
SMILES canonique |
C1=CC(=CN=C1)C(=O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)


![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)

![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

